molecular formula C20H18ClFN2O3S B2527428 3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one CAS No. 892789-03-6

3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one

Cat. No.: B2527428
CAS No.: 892789-03-6
M. Wt: 420.88
InChI Key: WVAYXGMRQDTNGK-UHFFFAOYSA-N
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Description

3-((3-Chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the quinoline family, which is known for its diverse biological and pharmaceutical applications. The presence of multiple functional groups, including a sulfonyl group, fluorine atom, and pyrrolidinyl moiety, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the quinoline core One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance the efficiency and yield of the reaction. Additionally, the use of catalysts and green chemistry principles can help minimize waste and improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of hydroquinoline derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The sulfonyl group can act as a leaving group, facilitating nucleophilic substitution reactions. The fluorine atom can enhance the compound's binding affinity to biological targets, while the pyrrolidinyl group can interact with enzymes and receptors.

Comparison with Similar Compounds

  • 3-((3-Chlorophenyl)sulfonyl)proline

  • 3-Chloropropanesulfonyl chloride

  • ((3-Chlorophenyl)sulfonyl)phenylalanine

Uniqueness: This compound is unique due to its combination of functional groups and its potential applications in various fields. Its structural complexity and biological activity set it apart from other similar compounds.

Properties

IUPAC Name

3-(3-chlorophenyl)sulfonyl-6-fluoro-1-methyl-7-pyrrolidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O3S/c1-23-12-19(28(26,27)14-6-4-5-13(21)9-14)20(25)15-10-16(22)18(11-17(15)23)24-7-2-3-8-24/h4-6,9-12H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVAYXGMRQDTNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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